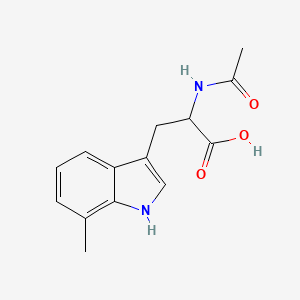

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds known for their significant biological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid are currently unknown. Indole derivatives have been found to have a wide range of biological activities , suggesting that this compound could potentially affect multiple pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect a compound’s stability and activity . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole structure

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is common to ensure high purity and productivity .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to indolines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antioxidant Properties : Studies have indicated that compounds containing indole structures can exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cancer .

- Anti-inflammatory Effects : The compound's structural similarity to tryptophan derivatives suggests potential anti-inflammatory properties. Research has shown that indole derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : Given its relationship to tryptophan, a precursor to serotonin, this compound may have implications in neuropharmacology. It could potentially be explored for its effects on mood regulation and cognitive functions, making it a candidate for further research in depression and anxiety treatments .

Biochemical Applications

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving tryptophan metabolism pathways. This application is vital for understanding metabolic disorders and developing related therapeutic strategies .

- Drug Development : Its unique structure allows it to be a lead compound for synthesizing novel drugs targeting specific biological pathways. The ability to modify its structure could lead to enhanced efficacy and reduced side effects in pharmacological applications .

Cosmetic Formulation

- Skin Care Products : The compound's potential antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations aimed at skin health. It can be incorporated into creams and serums designed to reduce signs of aging and improve skin texture .

- Stability Studies : Research into the stability of formulations containing this compound is crucial for ensuring product efficacy over time. Understanding how it interacts with other ingredients can help in creating more effective skincare products with longer shelf lives .

Case Studies

Several studies have documented the applications of this compound:

- Study on Antioxidant Activity : A study demonstrated that derivatives of indole exhibited significant free radical scavenging activity, suggesting that this compound could be similarly effective .

- Clinical Trials for Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory effects of indole derivatives have shown promise, indicating potential therapeutic uses for this compound in inflammatory diseases .

Comparación Con Compuestos Similares

Similar Compounds

Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

Uniqueness

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid, also known as N-acetyl-7-methyltryptophan, is a compound belonging to the indole derivative family. Its unique structure, featuring an acetamido group and a 7-methyl indole moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 256.29 g/mol

- IUPAC Name : N-acetyl-7-methyltryptophan

- CAS Number : 71953-92-9

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Modulation of Enzyme Activities : It may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.

- Neuroprotective Properties : Similar compounds have been noted for their neuroprotective effects, which may extend to this derivative.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Enzyme modulation | Interaction with metabolic enzymes | |

| Neuroprotection | Potential protective effects on neural tissues |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

- Cytokine Inhibition : The compound may inhibit the signaling pathways involved in the production of inflammatory cytokines.

- Receptor Modulation : It could modulate receptor functions that are critical in various signaling cascades.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of indole derivatives in various conditions:

- Cancer Research : A study explored the effects of indole derivatives on cancer cell lines, showing that compounds similar to this compound could induce apoptosis in cancer cells through modulation of cell cycle regulators and apoptosis-related proteins .

- Neurological Disorders : Research has indicated that indole derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage, highlighting their potential role in neurodegenerative diseases .

Table 2: Relevant Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Cancer Cell Apoptosis | Induction of apoptosis in cancer cell lines | |

| Neuroprotection | Protection against oxidative stress |

Synthesis and Applications

The synthesis of this compound typically involves methods that optimize yield and purity, often employing green chemistry principles. Its applications span multiple fields such as pharmaceuticals and agricultural sciences due to its diverse biological activities.

Propiedades

IUPAC Name |

2-acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-4-3-5-11-10(7-15-13(8)11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFFGFRKSFUZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.